molecular formula C5H7BrO2 B6589800 6-(bromomethyl)-2,4-dihydro-1,3-dioxine CAS No. 402715-75-7

6-(bromomethyl)-2,4-dihydro-1,3-dioxine

Cat. No. B6589800
CAS RN: 402715-75-7
M. Wt: 179
InChI Key:
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Description

6-(Bromomethyl)-2,4-dihydro-1,3-dioxine, also known as 6-BrM-DHD, is an important chemical compound with a wide range of applications. It is an organobromine compound, which is a type of organic compound that contains a carbon-bromine bond. 6-BrM-DHD is used in a variety of scientific research applications, including as a reagent, a catalyst, and a fluorescent probe. It has been studied in a variety of biochemical and physiological contexts, and has been found to have several advantages and limitations for laboratory experiments.

Scientific Research Applications

6-(bromomethyl)-2,4-dihydro-1,3-dioxine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a fluorescent probe in biological and chemical systems. 6-(bromomethyl)-2,4-dihydro-1,3-dioxine has also been used to synthesize a variety of organobromine compounds, including bromoacetyl chloride, bromoacetic acid, and bromoacetaldehyde. In addition, 6-(bromomethyl)-2,4-dihydro-1,3-dioxine has been used to study the mechanism of action of enzymes and to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine is not yet fully understood. However, it is known that 6-(bromomethyl)-2,4-dihydro-1,3-dioxine is an organobromine compound, which means that it contains a carbon-bromine bond. This bond is known to be very reactive, and it is believed that 6-(bromomethyl)-2,4-dihydro-1,3-dioxine is capable of forming a variety of covalent bonds with other molecules. It is also believed that 6-(bromomethyl)-2,4-dihydro-1,3-dioxine is capable of forming hydrogen bonds with other molecules, which may be important for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine are not yet fully understood. However, it has been found to have several beneficial effects in laboratory experiments. For example, 6-(bromomethyl)-2,4-dihydro-1,3-dioxine has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and antioxidant properties. In addition, 6-(bromomethyl)-2,4-dihydro-1,3-dioxine has been found to have antifungal and antimicrobial activity.

Advantages and Limitations for Lab Experiments

6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of uses in scientific research. In addition, 6-(bromomethyl)-2,4-dihydro-1,3-dioxine has been found to have several beneficial effects in laboratory experiments, including anti-inflammatory and antioxidant properties. However, 6-(bromomethyl)-2,4-dihydro-1,3-dioxine also has some limitations. For example, it is not very stable in solution, and it can be toxic if ingested.

Future Directions

There are several potential future directions for 6-(bromomethyl)-2,4-dihydro-1,3-dioxine. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Another potential direction is to explore its potential applications in medicine, such as its use as an antimicrobial or anti-inflammatory agent. In addition, further research could be conducted to explore its potential applications in agriculture, such as its use as a pesticide or fungicide. Finally, further research could be conducted to explore its potential applications in industry, such as its use as a catalyst or reagent.

Synthesis Methods

6-(bromomethyl)-2,4-dihydro-1,3-dioxine can be synthesized in several different ways. One of the most common methods is the reaction of 2,4-dihydroxy-1,3-dioxane with bromomethylmagnesium bromide in the presence of a base. This reaction yields 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in a yield of up to 98%. Other methods of synthesis include the reaction of 2,4-dihydroxy-1,3-dioxane with bromoacetyl chloride and the reaction of 2,4-dihydroxy-1,3-dioxane with bromoacetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(bromomethyl)-2,4-dihydro-1,3-dioxine involves the bromination of 2,4-dihydro-1,3-dioxine followed by the reaction of the resulting brominated compound with formaldehyde.", "Starting Materials": [ "2,4-dihydro-1,3-dioxine", "Bromine", "Formaldehyde", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydro-1,3-dioxine in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the solution turns yellow.", "Step 3: Allow the reaction mixture to stir for an additional 30 minutes.", "Step 4: Add sodium hydroxide solution to the reaction mixture to neutralize the excess acid.", "Step 5: Extract the product with dichloromethane and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the brominated compound.", "Step 7: Dissolve the brominated compound in formaldehyde solution.", "Step 8: Add sodium hydroxide solution to the reaction mixture to neutralize the excess acid.", "Step 9: Allow the reaction mixture to stir for an additional 30 minutes.", "Step 10: Extract the product with dichloromethane and wash the organic layer with water.", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 6-(bromomethyl)-2,4-dihydro-1,3-dioxine." ] }

CAS RN

402715-75-7

Product Name

6-(bromomethyl)-2,4-dihydro-1,3-dioxine

Molecular Formula

C5H7BrO2

Molecular Weight

179

Purity

95

Origin of Product

United States

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